BenchChemオンラインストアへようこそ!

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate

Lipophilicity Physicochemical property Drug design

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate (CAS 487008-51-5) is a piperazine-derived butanoate ester with molecular formula C₁₁H₂₂N₂O₂ (MW 214.30). It consists of an ethyl ester of butanoic acid linked to a 4-methylpiperazine moiety.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 487008-51-5
Cat. No. B2649846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-Methyl-1-piperazinyl)butanoate
CAS487008-51-5
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCCOC(=O)CCCN1CCN(CC1)C
InChIInChI=1S/C11H22N2O2/c1-3-15-11(14)5-4-6-13-9-7-12(2)8-10-13/h3-10H2,1-2H3
InChIKeyOYLUXBIBVCAYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-Methyl-1-piperazinyl)butanoate (CAS 487008-51-5): Core Identity and Procurement Profile


Ethyl 4-(4-Methyl-1-piperazinyl)butanoate (CAS 487008-51-5) is a piperazine-derived butanoate ester with molecular formula C₁₁H₂₂N₂O₂ (MW 214.30) . It consists of an ethyl ester of butanoic acid linked to a 4-methylpiperazine moiety [1]. This compound is primarily utilized as a versatile synthetic intermediate and a small molecule scaffold in medicinal chemistry and pharmaceutical research [2]. Its structure integrates a basic amine (piperazine) and a lipophilic ester, a combination that provides a balanced physicochemical profile for further derivatization .

Why Generic Piperazine-Butanoate Esters Are Not Interchangeable: Procurement Considerations for CAS 487008-51-5


Piperazine-containing butanoate esters exhibit divergent physicochemical and biological properties based on subtle structural variations. The specific substitution pattern—N-methylation on the piperazine ring and the ethyl ester chain length—directly influences lipophilicity (LogP), topological polar surface area (TPSA), and, consequently, membrane permeability and metabolic stability . These differences are not merely academic; they translate into measurable variations in compound behavior in assays and formulations, making direct substitution with an analog (e.g., methyl ester, unsubstituted piperazine) a source of experimental variability [1]. Procurement of the precise CAS number ensures consistency in downstream research outcomes, particularly in applications sensitive to physicochemical tuning [2].

Quantitative Differentiation of Ethyl 4-(4-Methyl-1-piperazinyl)butanoate from Closest Analogs


Comparative LogP (Lipophilicity) of Ethyl Ester vs. Methyl and Unsubstituted Piperazine Analogs

The computed LogP value of Ethyl 4-(4-Methyl-1-piperazinyl)butanoate is 0.5771 , representing a measurable increase in lipophilicity compared to its closest analogs. This difference in partition coefficient can significantly influence membrane permeability and oral absorption potential. The methyl ester analog has a lower XLogP3-AA of 0.3 [1], and the unsubstituted piperazine ethyl ester has a LogP of 0.50160 . The target compound is thus 1.92× more lipophilic than the methyl ester (by XLogP3-AA ratio) and 15% more lipophilic than the unsubstituted piperazine derivative.

Lipophilicity Physicochemical property Drug design

Impact of 4-Methylpiperazinyl Moiety on Aqueous Solubility and Lipophilicity Balance in Prodrug Design

In a head-to-head study of naproxen prodrugs, derivatives incorporating a (4-methyl-1-piperazinyl)acyl group (analogous to the target compound's core structure) exhibited a favorable biphasic solubility profile [1]. These methylpiperazinylacyloxyalkyl prodrugs (compounds 3c-f) showed higher aqueous solubility and similar lipophilicity at pH 5.0, but were significantly more lipophilic at pH 7.4 compared to naproxen itself [1]. This resulted in a 4-fold enhancement of skin permeation at pH 7.4 and a 1.5-fold enhancement at pH 5.0 for the best derivative [1]. In contrast, morpholinyl-based prodrugs (3a,b) did not provide the same balanced improvement [1].

Prodrug design Topical drug delivery Biopharmaceutics

Computational TPSA and Drug-Likeness Comparison: Ethyl vs. Methyl Ester

Topological Polar Surface Area (TPSA) is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration. Ethyl 4-(4-Methyl-1-piperazinyl)butanoate has a computed TPSA of 32.78 Ų , which is identical to the TPSA of its methyl ester analog (32.78 Ų) [1]. However, due to the higher molecular weight (214.30 vs. 200.28 g/mol) [1], the TPSA-to-MW ratio is 0.153 for the ethyl ester vs. 0.164 for the methyl ester, indicating a slightly lower polar surface per unit mass for the ethyl ester, which may favor membrane permeability. Both compounds fall within the typical range for CNS drug candidates (TPSA < 60-70 Ų).

ADME prediction Computational chemistry Lead optimization

High Synthetic Yield (96%) Provides Cost-Effective Procurement Advantage

A reported synthetic route for Ethyl 4-(4-Methyl-1-piperazinyl)butanoate achieves a 96% yield (6.01 g) via N-alkylation of 1-methylpiperazine with an ethyl 4-halobutanoate . While direct comparative yields for all analogs are not publicly available in a single study, this high efficiency suggests that the target compound can be produced at lower cost and with fewer purification steps compared to analogs that may require more complex syntheses (e.g., propyl ester) or exhibit lower reactivity due to steric/electronic factors.

Synthetic efficiency Process chemistry Cost analysis

Optimal Use Cases for Ethyl 4-(4-Methyl-1-piperazinyl)butanoate Based on Differentiating Evidence


Medicinal Chemistry: Building Block for Lipophilic Amine-Containing Drug Candidates

Due to its computed LogP of 0.5771 and TPSA of 32.78 Ų , this compound is well-suited for introducing a moderately lipophilic, basic amine group into lead compounds. Its physicochemical profile is distinct from the less lipophilic methyl ester (XLogP3-AA 0.3) [1] and the unsubstituted piperazine ethyl ester (LogP 0.50160) , allowing medicinal chemists to fine-tune LogD and permeability without drastically altering TPSA. This makes it a strategic choice for optimizing CNS penetration or oral absorption in early-stage drug discovery.

Prodrug Design: Exploiting pH-Dependent Solubility for Enhanced Topical Delivery

As demonstrated in the naproxen prodrug study, the 4-methylpiperazinyl moiety confers a pH-dependent biphasic solubility that significantly enhances skin permeation (4-fold at pH 7.4) . This compound can serve as a starting point or intermediate for creating similar acyloxyalkyl prodrugs of carboxylic acid-containing drugs, where improved dermal or transdermal delivery is desired. The fast enzymatic hydrolysis (t₁/₂ = 1-26 min in human serum) ensures rapid release of the parent drug , making it a viable strategy for localized drug delivery.

Chemical Biology: Tool Compound for Studying Membrane Interactions

The distinct lipophilicity and basic pKa of the 4-methylpiperazine group, combined with the ethyl ester, make this compound a valuable probe for investigating membrane permeability and subcellular distribution. Its computed properties place it in a 'Goldilocks' zone for passive diffusion, allowing researchers to use it as a control or comparator in assays assessing the impact of amine basicity and lipophilicity on cellular uptake.

Process Chemistry and Scale-Up: Cost-Effective Intermediate for Kilogram-Scale Synthesis

The reported 96% synthetic yield indicates that this compound can be manufactured efficiently at scale. This is a critical advantage for industrial users requiring large quantities for further manufacturing (e.g., API synthesis). The high yield reduces raw material costs and waste, making it an economically attractive intermediate compared to analogs that may be more expensive or challenging to produce in bulk.

Quote Request

Request a Quote for Ethyl 4-(4-Methyl-1-piperazinyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.